1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one
Overview
Description
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, also known as MEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEP is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. In
Scientific Research Applications
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one: A Comprehensive Analysis:
Pharmaceutical Research
This compound may have potential applications in pharmaceutical research due to its structural similarity to pyrrolidine derivatives, which are known for their biological activities. For instance, derivatives of pyrrolidine have shown anti-inflammatory and analgesic activities . The presence of the prop-2-en-1-yl group could be modified to enhance these properties or to create new pharmacological profiles.
Material Science
The prop-2-en-1-one moiety within the compound suggests possible applications in material science. Compounds with this functional group have been studied for their physical properties in single crystals , which are important for electronic and optical applications .
Antitubercular Activity
Indole derivatives, which share a similar structural motif to our compound of interest, have been investigated for their antitubercular activity . This suggests that 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one could also be explored for potential use against tuberculosis-causing bacteria.
Anticancer Research
The compound’s structure is reminiscent of imidazole-containing compounds that have been synthesized and evaluated for anticancer activity . Its unique structure could be an avenue for developing new anticancer agents.
properties
IUPAC Name |
1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLQRIRFPZWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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